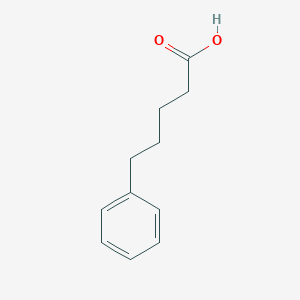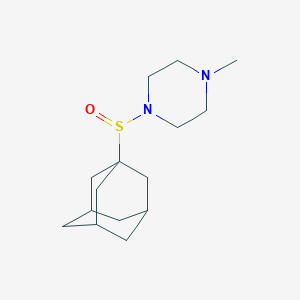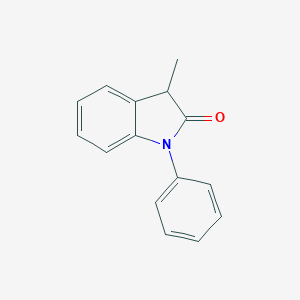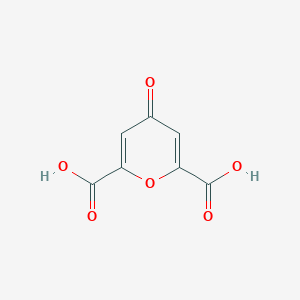
5-フェニル吉草酸
概要
説明
5-フェニル吉草酸は、有機化合物のクラスに属するカルボン酸です。それは、デルタ位にフェニル基が置換された吉草酸の誘導体です。この化合物は、特定の細菌源やヒト体液に存在することで知られています .
科学的研究の応用
5-Phenylvaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound in studying metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
5-フェニル吉草酸の作用機序は、特定の分子標的との相互作用を伴います。主に芳香族アミノ酸アミノトランスフェラーゼに作用し、さまざまな代謝経路に影響を与えます .この相互作用は、特定の代謝物のレベルの変化につながる可能性があり、それによって効果を発揮します .
類似化合物:
- フェニル酢酸
- フェニル酪酸
- フェニルプロピオン酸
比較: 5-フェニル吉草酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を持っています。フェニル酢酸やフェニル酪酸とは異なり、5-フェニル吉草酸はより長い脂肪族鎖を持っており、これはその反応性と生物学的標的との相互作用に影響を与えます .
生化学分析
Biochemical Properties
It is known to be a metabolite of flavan-3-ols, a major class of flavonoids in the human diet
Cellular Effects
As a metabolite of flavan-3-ols, it may potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound has a molecular weight of 178.2277
Metabolic Pathways
5-Phenylvaleric acid is involved in the metabolic pathways of flavan-3-ols
準備方法
合成経路と反応条件: 5-フェニル吉草酸は、さまざまな方法で合成することができます。一般的な合成経路の1つは、強塩基の存在下でフェニル酢酸とブチロラクトンを反応させて、続いて酸加水分解することで5-フェニル吉草酸を得る方法です .
工業生産方法: 工業的には、5-フェニル吉草酸は通常、フェニル吉草酸誘導体の触媒的加水素化によって生産されます。このプロセスには、高圧高温条件下でパラジウムまたは白金などの金属触媒を使用することが含まれます .
化学反応の分析
反応の種類: 5-フェニル吉草酸は、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: フェニル吉草酸誘導体を生成するために酸化することができます。
還元: 還元反応によって対応するアルコールに変換することができます。
一般的な試薬と条件:
置換: 臭素または塩素などのハロゲン化剤.
主要な生成物:
酸化: テトラヒドロナフタレン誘導体.
還元: フェニルバレロラクトン.
置換: ハロゲン化フェニル吉草酸.
4. 科学研究への応用
5-フェニル吉草酸は、科学研究において幅広い用途を持っています。
化学: さまざまな有機化合物の合成における前駆体として使用されます。
生物学: 代謝経路の研究におけるモデル化合物として役立ちます。
医学: 潜在的な治療特性が調査されています。
工業: 特殊化学品や医薬品の製造に使用されます.
類似化合物との比較
- Phenylacetic acid
- Phenylbutyric acid
- Phenylpropionic acid
Comparison: 5-Phenylvaleric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike phenylacetic acid and phenylbutyric acid, 5-Phenylvaleric acid has a longer aliphatic chain, which affects its reactivity and interaction with biological targets .
特性
IUPAC Name |
5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDXPKOZIZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177229 | |
| Record name | 5-Phenylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.61 mg/mL at 25 °C | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2270-20-4 | |
| Record name | Benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-phenylpentanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Phenylvaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYLVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-phenylpentanoic acid?
A1: The molecular formula of 5-phenylpentanoic acid is C11H14O2, and its molecular weight is 178.23 g/mol.
Q2: Is there spectroscopic data available for 5-phenylpentanoic acid?
A2: Yes, several studies utilize NMR spectroscopy to characterize 5-phenylpentanoic acid and its derivatives. For example, one study utilized 1H and 13C NMR, including 2D correlation spectroscopy and NOE experiments to assign the signals of neoantimycin, a compound containing the 5-phenylpentanoic acid moiety. []
Q3: How does the structure of 5-phenylpentanoic acid relate to its activity as a renin inhibitor?
A3: Research suggests that incorporating 5-phenylpentanoic acid, a statine analog, at the P1-P1' position of renin substrate analogue peptides can yield inhibitors, though often less potent than those containing statine. [, ] The presence of the phenyl ring in 5-phenylpentanoic acid can lead to steric clashes within the enzyme's S1 subsite, potentially impacting binding affinity and inhibitory potency compared to statine-containing peptides. [] Replacing statine with 5-phenylpentanoic acid in a series of HIV protease inhibitors resulted in varied inhibitory activity, with some derivatives exhibiting potent inhibition (Ki values as low as 3.4 nM). [] This suggests that while the core structure of 5-phenylpentanoic acid holds potential for enzyme inhibition, modifications to other parts of the molecule significantly influence potency and selectivity.
Q4: What is the significance of the stereochemistry of the 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue in enzyme inhibitors?
A4: The stereochemistry of the AHPPA residue plays a crucial role in determining the potency of aspartic protease inhibitors. Studies show that the (3R,4S) diastereomer of AHPPA derivatives exhibits significantly stronger inhibitory activity than the (3S,4S) counterpart. [] This contrasts with statine-containing peptides where the (3S,4S) diastereomer is typically more potent. [] This difference highlights the influence of the C-3 methyl group on binding interactions and emphasizes the importance of stereochemistry in designing effective AHPPA-based inhibitors.
Q5: How does modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid affect their activity and bioavailability?
A5: Modifying the C-terminus of HIV protease inhibitors containing 5-phenylpentanoic acid can significantly impact their activity and oral bioavailability. [] Researchers found that incorporating a (1S,2R)-1-amino-2-hydroxyindan moiety at the P2' position enhanced oral bioavailability in mice. [] Additionally, introducing L-tert-leucine at the P2 position further improved oral bioavailability while maintaining high antiviral activity. [] These findings demonstrate that strategic modifications to the C-terminus can optimize both the pharmacokinetic and pharmacodynamic properties of these inhibitors.
Q6: Can 5-phenylpentanoic acid be used as a building block for more complex molecules?
A6: Yes, 5-phenylpentanoic acid serves as a valuable starting material for synthesizing various compounds. For instance, researchers have used it to synthesize all diastereomers of a polypropionate stereotetrad, a molecule with four continuous stereogenic centers. [] This synthesis highlights the versatility of 5-phenylpentanoic acid as a building block in organic chemistry.
Q7: Can bacteria utilize 5-phenylpentanoic acid for polymer production?
A7: Yes, certain bacteria can utilize 5-phenylpentanoic acid for polymer production. Pseudomonas oleovorans, for example, can use it as a sole carbon source to produce poly-3-hydroxy-5-phenylvalerate, a type of polyhydroxyalkanoate (PHA). [] This bacterial PHA, characterized by its crystallinity, demonstrates the potential of utilizing 5-phenylpentanoic acid in biopolymer synthesis. []
Q8: What is the role of 5-phenylpentanoic acid in synthesizing 1-benzosuberone?
A8: 5-phenylpentanoic acid is a key intermediate in a synthetic route for 1-benzosuberone. [] The process involves converting 5-phenylpentanoic acid to 1-benzosuberone through a cyclodehydration reaction using polyphosphoric acid. [] This method offers a simple and efficient approach for synthesizing 1-benzosuberone, highlighting the synthetic utility of 5-phenylpentanoic acid in accessing valuable cyclic compounds.
Q9: Have there been any computational studies on 5-phenylpentanoic acid and its derivatives?
A9: Yes, molecular dynamics simulations have been employed to investigate the interactions of 5-phenylpentanoic acid derivatives with the Plasmodium falciparum aspartic protease, plasmepsin II. [] These simulations aimed to understand the structural basis for the inhibitory activity and selectivity of these compounds as potential antimalarial agents. [] The study revealed that hydrophobic and hydrogen bonding interactions contribute significantly to the binding affinity and selectivity of these inhibitors. [] These findings highlight the role of computational modeling in elucidating the molecular recognition events involved in enzyme inhibition.
Q10: Can COSMOmic be used to predict the partitioning behavior of 5-phenylpentanoic acid in lipid bilayers?
A10: Yes, COSMOmic, an extension of the conductor-like screening model (COSMO), can effectively predict the free energy profiles and partitioning behavior of 5-phenylpentanoic acid in lipid bilayers. [] Studies comparing COSMOmic predictions with molecular dynamics (MD) simulations show good agreement between the two methods in describing the free energy landscapes and preferred orientations of 5-phenylpentanoic acid within the membrane. [] This concordance highlights the reliability of COSMOmic as a computationally efficient approach for investigating the membrane interactions of this compound.
Q11: Is there information available on the stability and formulation of 5-phenylpentanoic acid and its derivatives?
A11: While specific stability data for 5-phenylpentanoic acid might be limited in the provided literature, research on its derivatives, particularly as enzyme inhibitors, offers insights. The development of HIV protease inhibitors containing the 5-phenylpentanoic acid scaffold explored modifications to enhance stability and bioavailability. [] These modifications often involved incorporating protecting groups or altering the C-terminus to improve pharmacokinetic properties. [, ] Such strategies suggest that formulation approaches, like those commonly used in pharmaceutical development, could be applied to 5-phenylpentanoic acid to enhance its stability and delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)






